molecular formula C17H16ClNO5S2 B2879298 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 831243-77-7

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B2879298
CAS RN: 831243-77-7
M. Wt: 413.89
InChI Key: JCOBUVZMWUMYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO5S2 and its molecular weight is 413.89. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Therapeutic Potential

  • Synthesis and Bioactivity Studies : A series of benzenesulfonamides, including structures related to the specified compound, was synthesized to explore their cytotoxicity, tumor specificity, and potential as inhibitors for various biological targets, such as carbonic anhydrase (CA). Some derivatives showed interesting cytotoxic activities, highlighting their potential for anti-tumor activity studies (Gul et al., 2016).
  • Anticancer and Apoptosis-Inducing Activity : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities, with certain compounds displaying significant cytotoxic effects against various human cancer cell lines. These compounds induce apoptosis, a programmed cell death essential for removing cancerous cells, suggesting their use as therapeutic agents (Żołnowska et al., 2016).

Structural and Synthetic Studies

  • Crystal Structure Analysis : Studies on related benzenesulfonamide compounds have detailed their crystal structures, which are crucial for understanding the chemical and physical properties that contribute to their bioactivity. The analysis of these structures aids in the design of new compounds with enhanced therapeutic potential (Bats et al., 2001).
  • Synthetic Routes and Molecular Design : Research on the synthesis of benzenesulfonamide derivatives provides insights into creating compounds with potential biological activities. These synthetic strategies enable the development of novel compounds with optimized properties for specific therapeutic applications (Gupta & Halve, 2015).

Enzyme Inhibition and Mechanistic Insights

  • Carbonic Anhydrase Inhibition : The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for treating several conditions, such as glaucoma, epilepsy, and cancer. Benzenesulfonamide derivatives, including those structurally related to the specified compound, have been studied for their CA inhibitory effects, showing significant potential as CA inhibitors (Gul et al., 2016).

properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S2/c1-24-16-4-2-3-14(11-16)19(15-9-10-25(20,21)12-15)26(22,23)17-7-5-13(18)6-8-17/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOBUVZMWUMYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.